Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)-
Description
The compound Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)- (hereafter referred to as Compound A) is a tricyclic naphtho[2,3-b]furan derivative with partial saturation (hexahydro) and three methyl substituents at positions 4, 4, and 6. Its stereochemistry (4aS,8aR) is critical for its biological and physicochemical properties. This compound belongs to a broader class of naphthoquinones and fused heterocyclic systems, which are notable for their anticancer, antibacterial, and anti-inflammatory activities .
Properties
CAS No. |
70546-63-3 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(4aS,8aR)-4,4,7-trimethyl-5,6,8a,9-tetrahydro-4aH-benzo[f][1]benzofuran |
InChI |
InChI=1S/C15H20O/c1-10-4-5-12-11(8-10)9-14-13(6-7-16-14)15(12,2)3/h6-8,11-12H,4-5,9H2,1-3H3/t11-,12-/m0/s1 |
InChI Key |
OSSOIKJYWQAIQR-RYUDHWBXSA-N |
Isomeric SMILES |
CC1=C[C@H]2CC3=C(C=CO3)C([C@H]2CC1)(C)C |
Canonical SMILES |
CC1=CC2CC3=C(C=CO3)C(C2CC1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)- can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce fully hydrogenated compounds.
Scientific Research Applications
Synthesis of Naphtho(2,3-b)furan Derivatives
The synthesis of Naphtho(2,3-b)furan derivatives has been explored through various methodologies. Notable approaches include:
- Palladium-Catalyzed Reactions : A reverse hydrogenolysis process for the synthesis of naphtho[2,3-b]furan-4,9-diones has been developed. This method utilizes palladium on carbon as a catalyst without the need for oxidants or hydrogen acceptors, making it an environmentally friendly option for producing biologically relevant compounds .
- Visible-Light Mediated Reactions : Recent advancements include a visible-light-mediated cycloaddition reaction that provides high yields of naphtho[2,3-b]furan-4,9-diones. This method is noted for its efficiency and selectivity under mild conditions .
- One-Pot Synthesis : A direct one-pot synthesis method has been reported that allows for the rapid formation of naphtho[2,3-b]furan-4,9-dione derivatives through C,O-dialkylation of β-dicarbonyl compounds .
Biological Activities
Naphtho(2,3-b)furan derivatives exhibit a range of biological activities that make them attractive for pharmaceutical applications:
- Antimicrobial Properties : Compounds derived from naphtho[2,1-b]furan have shown significant antimicrobial activity against various pathogens. Structure-activity relationship (SAR) studies indicate that modifications to the naphtho[2,1-b]furan structure can enhance their efficacy against specific microorganisms .
- Anticancer Activity : Certain condensed quinone derivatives of naphtho[2,3-b]furan have demonstrated broad anticancer activities. These compounds are being investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells .
- Pharmacological Potential : Naphtho(2,3-b)furan derivatives have been evaluated for their anti-inflammatory and analgesic properties. Some derivatives have shown promise in preclinical studies for treating conditions such as pain and inflammation .
Material Science Applications
Beyond biological applications, naphtho(2,3-b)furan compounds are also explored in materials science:
- Organic Electronics : The unique electronic properties of naphtho(2,3-b)furan derivatives make them suitable candidates for organic semiconductor materials. Their ability to form charge-transfer complexes can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Case Study 1: Synthesis and Antimicrobial Activity
A study investigated the synthesis of various naphtho[2,1-b]furan derivatives and their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the naphtho[2,1-b]furan core significantly enhanced antibacterial potency compared to unsubstituted analogs .
Case Study 2: Anticancer Activity
Research focused on the anticancer effects of furonaphthoquinones derived from naphtho(2,3-b)furan structures revealed that these compounds could inhibit cell proliferation in several cancer cell lines. Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism by which Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Modifications
Naphtho[2,3-b]furan-4,9-dione Derivatives
- Key Example: 2-Acetylnaphtho[2,3-b]furan-4,9-dione (Compound B) Differences: Contains a fully aromatic naphthofuran core with ketone groups at positions 4 and 7. Activity: Exhibits high cytotoxicity but low tumor specificity due to non-selective effects on normal and cancer cells . Comparison: Compound A lacks the dione (quinone) moiety, which reduces redox activity but may enhance metabolic stability.
Naphtho[2,3-b]thiophene-4,9-dione Derivatives
- Key Example : 8-Hydroxy-2-(thiophen-2-ylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione (Compound C)
- Differences : Replaces the furan oxygen with sulfur, increasing electron-withdrawing effects.
- Activity : Demonstrates superior cytotoxicity (IC₅₀ = 1.73–18.11 µM) compared to furan analogs, attributed to sulfur's polarizability and enhanced binding to cellular targets .
- Comparison : Compound A’s hexahydro structure and methyl groups may improve membrane permeability over Compound C’s planar, fully conjugated system.
Substituent Effects
Electron-Withdrawing Groups (EWGs)
- Example: 2-Phenoxy-substituted naphtho[2,3-b]furan-4,9-dione (Compound D) Activity: Shows high tumor specificity by inducing caspase-independent apoptosis in cancer cells . Comparison: Compound A’s 4,4,7-trimethyl substituents are electron-donating, which may reduce electrophilicity but enhance lipophilicity (logP ~3.0 predicted) .
Hydrogenation and Stereochemistry
- Example : (4aS,8aR)-3,8a-Dimethyl-5-methylene-octahydronaphtho[2,3-b]furan (Compound E, CAS 6989-21-5)
- Differences : Shares the hexahydro core but includes a methylene group and fewer methyl substituents.
- Activity : Used in traditional medicine (e.g., Atractylon) for anti-inflammatory properties .
- Comparison : Compound A’s additional methyl groups at C7 may sterically hinder metabolic degradation, prolonging bioavailability.
Physicochemical Comparison
| Property | Compound A | Naphtho[2,3-b]furan-4,9-dione (Non-Hydrogenated) | Naphtho[2,3-b]thiophene-4,9-dione |
|---|---|---|---|
| Molecular Weight | 214.30 | 212–274* | 226–254* |
| logP | ~3.0† | 1.5–2.5 | 2.0–3.0 |
| Solubility | Low | Moderate (DMSO-soluble) | Low |
*Range from synthesized derivatives ; †Predicted using ChemDraw .
Mechanistic Insights and QSAR Studies
- QSAR Analysis : Electron-withdrawing substituents at C2 enhance cytotoxicity by lowering LUMO energy, facilitating electron transfer in redox-active compounds like diones . For Compound A, hydrophobicity (governed by methyl groups) and steric effects dominate its bioactivity .
- Mechanism : Compound A and analogs induce apoptosis via caspase-3/9 activation but avoid DNA fragmentation, suggesting a unique pathway compared to classical chemotherapeutics .
Biological Activity
Naphtho(2,3-b)furan derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)- is a member of this family and exhibits notable potential in various biological applications.
- Chemical Formula : C₁₅H₂₀O₂
- Molecular Weight : 232.3181 g/mol
- CAS Registry Number : 15404-32-7
- IUPAC Name : Naphtho(2,3-b)furan-9(4H)-one
Biological Activity Overview
The biological activities of naphtho(2,3-b)furan derivatives include:
- Anticancer Activity : Various studies have demonstrated the cytotoxic effects of naphtho[2,3-b]furan derivatives against different cancer cell lines.
- Antiviral Effects : Some derivatives have shown inhibitory activity against viruses such as the Japanese encephalitis virus.
- Topoisomerase Inhibition : Certain compounds exhibit significant inhibition of topoisomerase II-mediated DNA cleavage.
Anticancer Activity
A significant body of research indicates that naphtho[2,3-b]furan derivatives possess potent anticancer properties. For instance:
- A study evaluated the cytotoxic activity of 33 synthesized 2-substituted naphtho[2,3-b]furan-4,9-diones against KB cells. The parent compound demonstrated an effective ED50 of 0.09 μg/ml .
- Another research highlighted that derivatives like 2-formylnaphtho[2,3-b]furan-4,9-dione exhibited particularly strong cytotoxicity .
Antiviral Activity
Research has also pointed towards the antiviral potential of these compounds:
- Naphtho[2,3-b]furan derivatives have shown activity against the Japanese encephalitis virus and Vero cells. This suggests a broader application in virology and infectious disease management .
The mechanisms underlying the biological activities of naphtho(2,3-b)furan compounds are multifaceted:
- Cytotoxic Mechanisms : The cytotoxicity may be attributed to the induction of apoptosis in cancer cells through various pathways including the inhibition of topoisomerases which are crucial for DNA replication and repair.
- Antiviral Mechanisms : The antiviral effects could involve disruption of viral replication mechanisms or interference with viral entry into host cells.
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Cell Line/Organism | ED50/IC50 Value |
|---|---|---|---|
| Naphtho[2,3-b]furan-4,9-dione | Cytotoxic | KB cells | 0.09 μg/ml |
| 2-formylnaphtho[2,3-b]furan-4,9-dione | Cytotoxic | Various cancer cell lines | Not specified |
| Naphtho[2,3-b]furan derivatives | Antiviral | Japanese encephalitis virus | Not specified |
| Naphtho[2,3-b]furan derivatives | Topoisomerase Inhibitor | Human promyelocytic leukemia (HL-60) | Not specified |
Q & A
Q. What are the standard synthetic routes for this naphthofuran derivative, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-step protocols involving cyclization and functional group transformations. For example, one approach uses Meldrum’s acid, β-naphthol, and aryl aldehydes in a one-pot reaction with triethylamine as a base, yielding derivatives with >75% efficiency under mild conditions . Key variables include solvent choice (methanol or acetic acid), reaction temperature (room temperature to reflux), and stoichiometric ratios. Optimization requires monitoring via TLC and purification through recrystallization or column chromatography. Comparative studies highlight the advantage of one-step methods over traditional multi-step routes due to reduced side-product formation .
Q. How is stereochemical configuration (4aS,8aR) validated, and what analytical techniques are critical?
Methodological Answer: Stereochemical validation relies on NMR spectroscopy (¹H and ¹³C) and X-ray crystallography. For instance, ¹H NMR coupling constants (e.g., J = 8–12 Hz for trans-fused rings) and NOESY correlations distinguish axial vs. equatorial substituents. InChIKey identifiers (e.g., TYPSVDGIQAOBAD-UHFFFAOYSA-N) and CAS registry numbers (e.g., 6989-21-5) cross-reference structural databases like NIST to confirm configurations . Polarimetry or chiral HPLC may resolve enantiomeric purity in asymmetric syntheses .
Q. What spectroscopic benchmarks exist for characterizing this compound?
Methodological Answer: Key spectral benchmarks include:
- IR : C=O stretching (~1705 cm⁻¹) and aromatic C-H bending (~786 cm⁻¹) .
- ¹H NMR : Methyl groups at δ 1.82–3.75 ppm and olefinic protons at δ 5.2–6.5 ppm .
- Mass Spec : Molecular ion peaks at m/z 216.3187 (C₁₅H₂₀O) and fragment ions at m/z 149 (loss of furan moiety) .
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict reactivity in functionalization reactions?
Methodological Answer: Density Functional Theory (DFT) simulations calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methylene group at position 5 shows high HOMO density, making it susceptible to epoxidation or Diels-Alder reactions. COMSOL Multiphysics integration with AI algorithms can optimize reaction pathways by simulating solvent effects and transition states . Validation involves comparing computed vs. experimental NMR chemical shifts (RMSD < 0.3 ppm) .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies in antimicrobial or cytotoxic activity often arise from impurities or stereochemical variations. Strategies include:
- HPLC-PDA-MS : Quantify purity (>98%) and detect isomeric byproducts .
- Dose-response assays : Use standardized protocols (e.g., CLSI guidelines) to ensure reproducibility .
- SAR analysis : Compare substituent effects (e.g., 8-bromo vs. 8-nitro derivatives) to isolate pharmacophore contributions .
Q. How can reaction mechanisms for diazepine/triazepine derivatization be elucidated?
Methodological Answer: Mechanistic studies employ isotopic labeling (e.g., ²H or ¹⁵N) and kinetic isotope effects (KIE). For example, chloroacetamide intermediates (e.g., compound 8a) undergo cyclization in methanolic ammonia via nucleophilic attack, confirmed by trapping intermediates with quenching agents (e.g., D₂O) and analyzing via ¹³C NMR . Transition-state analogs (e.g., tetrahedral boronates) may stabilize intermediates for X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
